molecular formula C18H19NO3 B2974117 (2E)-3-(4-ethoxyphenyl)-N-(2-methoxyphenyl)prop-2-enamide CAS No. 1351486-77-5

(2E)-3-(4-ethoxyphenyl)-N-(2-methoxyphenyl)prop-2-enamide

Cat. No.: B2974117
CAS No.: 1351486-77-5
M. Wt: 297.354
InChI Key: IJHAZTDPVQBHII-JLHYYAGUSA-N
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Description

(2E)-3-(4-ethoxyphenyl)-N-(2-methoxyphenyl)prop-2-enamide is an organic compound characterized by the presence of ethoxy and methoxy functional groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-ethoxyphenyl)-N-(2-methoxyphenyl)prop-2-enamide typically involves the reaction of 4-ethoxybenzaldehyde with 2-methoxyaniline in the presence of a base to form the corresponding Schiff base. This intermediate is then subjected to a condensation reaction with acetic anhydride to yield the final product. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-ethoxyphenyl)-N-(2-methoxyphenyl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The ethoxy and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

(2E)-3-(4-ethoxyphenyl)-N-(2-methoxyphenyl)prop-2-enamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (2E)-3-(4-ethoxyphenyl)-N-(2-methoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-(4-methoxyphenyl)-N-(2-methoxyphenyl)prop-2-enamide
  • (2E)-3-(4-ethoxyphenyl)-N-(2-ethoxyphenyl)prop-2-enamide
  • (2E)-3-(4-ethoxyphenyl)-N-(2-hydroxyphenyl)prop-2-enamide

Uniqueness

(2E)-3-(4-ethoxyphenyl)-N-(2-methoxyphenyl)prop-2-enamide is unique due to the presence of both ethoxy and methoxy groups, which confer distinct chemical and biological properties. These functional groups influence the compound’s reactivity, solubility, and potential interactions with biological targets, making it a valuable compound for various research applications.

Biological Activity

(2E)-3-(4-ethoxyphenyl)-N-(2-methoxyphenyl)prop-2-enamide is an organic compound notable for its unique structural features, including ethoxy and methoxy groups attached to a phenyl ring. This compound has garnered attention in the scientific community due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the current understanding of the biological activity of this compound, supported by research findings and case studies.

The molecular formula of this compound is C18H19NO3, with a molecular weight of 299.35 g/mol. The compound's structure allows for various chemical reactions, including oxidation, reduction, and substitution, which may influence its biological activity.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC18H19NO3
Molecular Weight299.35 g/mol

The biological activity of this compound is believed to involve its interaction with specific molecular targets such as enzymes and receptors. The binding affinity and selectivity for these targets can lead to modulation of various biological pathways, contributing to its therapeutic effects.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, demonstrating potential utility in treating infections caused by resistant pathogens .

Anti-inflammatory Effects

In vitro studies have reported that this compound can reduce inflammation markers in cellular models. The anti-inflammatory activity is likely mediated through the inhibition of pro-inflammatory cytokines and enzymes such as COX-2 .

Anticancer Properties

Preliminary investigations suggest that this compound may possess anticancer properties. In particular, it has been shown to induce apoptosis in cancer cell lines through mechanisms involving the modulation of apoptotic pathways .

Case Studies

  • Antimicrobial Efficacy : A study assessed the antimicrobial activity of several derivatives related to this compound against multi-drug resistant strains of Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) comparable to standard antibiotics like rifampicin .
  • Anti-inflammatory Research : In a controlled experiment involving lipopolysaccharide-stimulated macrophages, treatment with the compound led to a significant decrease in TNF-alpha production, suggesting its potential as an anti-inflammatory agent.
  • Cancer Cell Line Studies : In vitro studies using breast cancer cell lines demonstrated that treatment with this compound resulted in reduced cell viability and increased markers of apoptosis, indicating promising anticancer effects .

Properties

IUPAC Name

(E)-3-(4-ethoxyphenyl)-N-(2-methoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3/c1-3-22-15-11-8-14(9-12-15)10-13-18(20)19-16-6-4-5-7-17(16)21-2/h4-13H,3H2,1-2H3,(H,19,20)/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJHAZTDPVQBHII-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=CC(=O)NC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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